molecular formula C14H13FN2O3 B1391690 4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid CAS No. 1283109-64-7

4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid

Cat. No. B1391690
CAS RN: 1283109-64-7
M. Wt: 276.26 g/mol
InChI Key: SVURPXSMEQLKLR-UHFFFAOYSA-N
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Description

4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid is a chemical compound with the molecular formula C14H13FN2O3 . It has attracted significant interest in scientific research.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H13FN2O3 . The average mass is 276.263 Da and the monoisotopic mass is 276.091034 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.26 g/mol. Other properties like melting point, boiling point, and density are not specified for this exact compound in the search results.

Scientific Research Applications

  • Synthesis of Novel Compounds : Compounds similar to 4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid have been synthesized for potential biological activities. For example, Kassab et al. (2002) described the synthesis of 4-biphenyl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acid and its derivatives, revealing their in-vitro antibacterial activity against various bacteria and fungi (Kassab et al., 2002).

  • Antimicrobial and Antifungal Activities : Sayed et al. (2003) investigated the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin to synthesize new heterocyclic compounds. These compounds exhibited antimicrobial and antifungal activities (Sayed et al., 2003).

  • Synthesis and Evaluation for Anticancer Activity : Mehvish and Kumar (2022) conducted research on synthesizing new 3(2h)-one pyridazinone derivatives with potential antioxidant activity. The synthesized compounds demonstrated significant in-vitro antioxidant activity (Mehvish & Kumar, 2022).

  • Inhibition of GABA Receptors in Insects : Rahman et al. (2012) synthesized a series of 4-(6-imino-3-aryl/heteroarylpyridazin-1-yl)butanoic acids, which showed potential as antagonists of GABA receptors in various insect species (Rahman et al., 2012).

  • Esterification and Amidation Applications : Won et al. (2007) described the use of (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters as efficient and selective coupling agents for the esterification of carboxylic acids (Won et al., 2007). Similarly, Kang et al. (2008) demonstrated the effective amidation of carboxylic acids using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester (Kang et al., 2008).

  • Corrosion Inhibition : Nahlé et al. (2017) studied the inhibition effect of (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide (GP4) on the corrosion of mild steel in acidic medium, showing significant inhibition properties (Nahlé et al., 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-11-5-3-10(4-6-11)12-7-8-13(18)17(16-12)9-1-2-14(19)20/h3-8H,1-2,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURPXSMEQLKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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